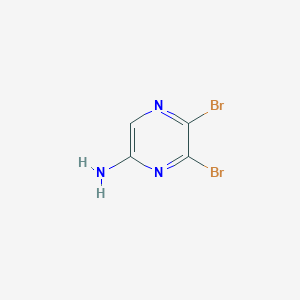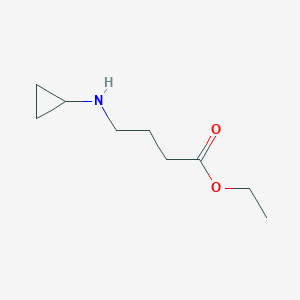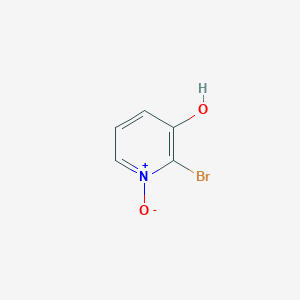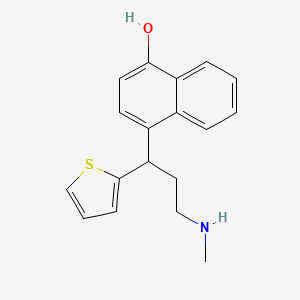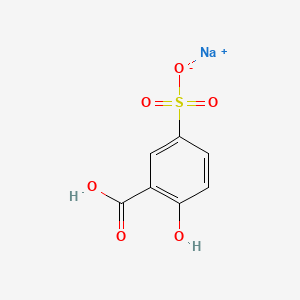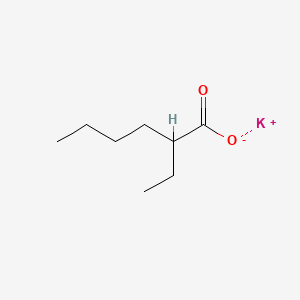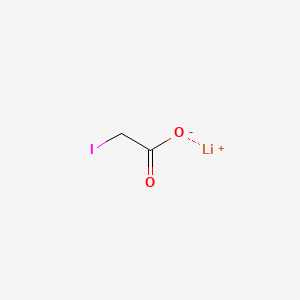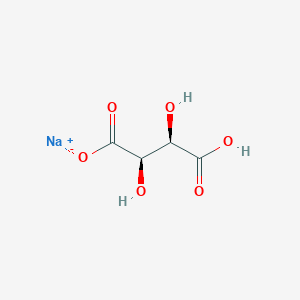
Kalium-Pyruvat
Übersicht
Beschreibung
Potassium pyruvate is a compound with the molecular formula C3H3KO3 . It is formed by one CH3COCOO− anion and one metal cation K+ . It is an important molecule that is present at the intersection of multiple biochemical pathways . It is commonly encountered as one of the end products of glycolysis .
Synthesis Analysis
Potassium pyruvate is synthesized and characterized by chemical analysis, elemental analysis, and X-ray crystallography . More details about its synthesis process can be found in the paper titled "Crystal structure and thermochemical properties of potassium pyruvate" .Molecular Structure Analysis
The molecular structure of potassium pyruvate is formed by one CH3COCOO− anion and one metal cation K+ . An obvious feature of the crystal structure of the compound is the formation of the five-membered chelate ring, which is good for the stability of the compound in structure .Chemical Reactions Analysis
Potassium ions participate in a number of essential physiological processes including the maintenance of intracellular tonicity, the transmission of nerve impulses, the contraction of cardiac, skeletal and smooth muscle, and the maintenance of normal renal function .Physical And Chemical Properties Analysis
Potassium pyruvate has an average mass of 126.152 Da and a Monoisotopic mass of 125.971924 Da . The lattice potential energy of the compound and ionic volume of the anion CH3COCOO− are obtained from crystallographic data .Wissenschaftliche Forschungsanwendungen
Pflanzennahrung und -wachstum
Kalium ist essentiell für das Pflanzenwachstum, und Kalium-Pyruvat spielt eine Rolle bei der Aktivierung von Enzymen wie Pyruvatkinase, die für den Pflanzenstoffwechsel und Wachstumsprozesse entscheidend ist .
Biochemische Forschung
In der biochemischen Forschung wird this compound verwendet, um Stoffwechselwege wie die Glykolyse zu untersuchen, wo es als wichtiges Substrat in der enzymatischen Reaktion wirkt, die von der Pyruvatkinase katalysiert wird .
Medizinische Anwendungen
This compound hat aufgrund seiner Eigenschaften, die die Hypoxietoleranz erhöhen, schwere Azidose korrigieren, oxidativen Stress ausüben und Mitochondrien vor Apoptose schützen, Potenzial in medizinischen Anwendungen gezeigt .
Nahrungsergänzungsmittel
Es wird für die Verwendung in Nahrungsergänzungsmitteln zu Ernährungszwecken untersucht und liefert essentielles Kalium und Pyruvat-Ionen, die für verschiedene Körperfunktionen benötigt werden .
Stoffwechsel-Engineering
Mikroorganismen werden so verändert, dass sie ihre Fähigkeit zur Produktion von Pyruvat verbessern, das ein kritisches Zwischenprodukt für verschiedene biochemische Prozesse ist .
Biomedizinische Forschung
Die Forschung zu this compound untersucht seine Rolle bei der Verbesserung der Multiorganfunktion und seine potenzielle Verwendung als Trägerlösung in medizinischen Behandlungen .
Glykolyse-Regulation
This compound ist an der Regulation der Glykolyse beteiligt und wirkt als allosterischer Effektor, der die Aktivität von Enzymen wie Pyruvatkinase moduliert .
Hypoxie-Forschung
Studien zu Hypoxie und ihren Auswirkungen auf zelluläre Funktionen beinhalten häufig this compound aufgrund seines Einflusses auf Kaliumkanäle und den Glukosestoffwechsel .
Wirkmechanismus
Target of Action
Potassium pyruvate primarily targets the enzyme pyruvate kinase, which plays a key role in controlling the metabolic flux and ATP production . Pyruvate kinase is involved in the last step of glycolysis, catalyzing the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid . This process is crucial for cellular metabolism .
Mode of Action
Potassium pyruvate interacts with its target, pyruvate kinase, by serving as a substrate for the enzyme. The activity of different pyruvate kinases is tightly modulated by a variety of mechanisms, including the use of a large number of physiological allosteric effectors in addition to their homotropic regulation by phosphoenolpyruvate . The binding of these effectors signals precise and orchestrated movements in selected areas of the protein structure that alter the catalytic action of these evolutionarily conserved enzymes .
Biochemical Pathways
Potassium pyruvate is involved in the glycolysis pathway, where it is converted to pyruvic acid by pyruvate kinase . This process is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle . Pyruvate is the end-product of glycolysis and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .
Result of Action
The action of potassium pyruvate results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . ATP is the primary energy currency of the cell, while pyruvic acid is a key intermediate in several metabolic pathways .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Potassium pyruvate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is the end-product of glycolysis and is derived from additional sources in the cellular cytoplasm . It is also involved in the formation of acetyl-CoA and has an important relationship with fatty acid metabolism .
Cellular Effects
Potassium pyruvate influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . It is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle .
Molecular Mechanism
At the molecular level, Potassium pyruvate exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can be converted to acetyl-CoA or oxaloacetate in the mitochondrial matrix .
Metabolic Pathways
Potassium pyruvate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the citric acid cycle .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Potassium pyruvate can be achieved through the reaction of pyruvic acid with potassium hydroxide.", "Starting Materials": [ "Pyruvic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of pyruvic acid in 50 mL of water in a round-bottom flask.", "Add 10 g of potassium hydroxide to the flask and stir the mixture until the potassium hydroxide dissolves completely.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven at 60°C for 24 hours.", "The resulting product is Potassium pyruvate." ] } | |
CAS-Nummer |
4151-33-1 |
Molekularformel |
C3H4KO3 |
Molekulargewicht |
127.16 g/mol |
IUPAC-Name |
potassium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChI-Schlüssel |
WHQRNTYSCFGPMD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(=O)C(=O)O.[K] |
Andere CAS-Nummern |
4151-33-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Potassium Pyruvate in cellular respiration?
A1: Potassium Pyruvate serves as a key energy substrate for cells. It is transported into the mitochondria, where it undergoes oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDC) to yield Acetyl-Coenzyme A (Acetyl-CoA) []. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.
Q2: Is there evidence of alternative pathways for Potassium Pyruvate utilization in plants?
A2: Yes, research suggests that in germinating castor bean endosperm, Acetyl-CoA necessary for fatty acid biosynthesis might be generated via a proplastid ATP citrate lyase rather than solely relying on PDC-mediated Potassium Pyruvate oxidation []. This highlights the metabolic flexibility of plants in utilizing Potassium Pyruvate for different biosynthetic processes.
Q3: How does Potassium Pyruvate transport differ in brown adipose tissue mitochondria compared to other tissues?
A3: In brown adipose tissue mitochondria, Potassium Pyruvate can be transported not only by the traditional Pyruvate Carrier but also by the uncoupling protein 1 (UCP1) []. This UCP1-mediated transport is sensitive to inhibition by fatty acids and is proposed to potentially contribute to futile cycling of pyruvate under specific physiological conditions [].
Q4: Can cytokinins affect Potassium Pyruvate metabolism in plants?
A4: Research indicates that the synthetic cytokinin 6-benzylaminopurine (BAP) inhibits Potassium Pyruvate oxidation in mitochondria from various plant species []. This inhibition appears to target a point in the electron transport system between NADH dehydrogenase and cytochrome b, potentially influencing energy production and other downstream cellular processes [].
Q5: What is the molecular formula and weight of Potassium Pyruvate?
A5: The molecular formula of Potassium Pyruvate is C3H3KO3, and its molecular weight is 128.13 g/mol [].
Q6: Is there structural information available for Potassium Pyruvate?
A6: Yes, crystallographic studies have determined the structure of Potassium Pyruvate []. It crystallizes in the monoclinic space group P21/n and exhibits an irregular coordination geometry around the potassium ion with seven oxygen atoms from neighboring pyruvate anions [].
Q7: What factors can influence the stability of Potassium Pyruvate solutions?
A7: The stability of Potassium Pyruvate solutions can be affected by factors such as pH, temperature, and the presence of other chemical species.
Q8: Are there any specific recommendations for storage and handling of Potassium Pyruvate?
A8: While specific recommendations might vary based on the intended application, it's generally advisable to store Potassium Pyruvate in a cool, dry environment, protected from light and moisture, to ensure its stability.
Q9: What are the potential applications of Potassium Pyruvate in cryopreservation?
A9: Studies have investigated the addition of Potassium Pyruvate to conventional semen diluents during cryopreservation []. While no significant differences were observed in standard semen quality parameters (motility, recovery rate, etc.), a trend towards improved progressive motility and recovery rate was noted in the presence of Potassium Pyruvate, suggesting a potential beneficial effect on sperm viability during freezing [].
Q10: What is the role of Potassium Pyruvate in studying liver viability?
A11: In normothermic blood perfusions of isolated canine livers, Potassium Pyruvate output served as an early and sensitive indicator of liver deterioration []. A functioning liver consumes or maintains Potassium Pyruvate levels, while a deteriorating liver releases it into the perfusate []. Monitoring Potassium Pyruvate output could allow for early intervention and potentially reverse liver damage.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



